

Calcium Crimson: A Technical Guide for Cellular Imaging

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Compound of Interest

Compound Name: Calcium crimson

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This technical guide provides an in-depth overview of **Calcium Crimson**, a long-wavelength fluorescent indicator for the detection of intracellular calcium (Ca^{2+}). This document covers its chemical structure, physicochemical and spectral properties, and detailed protocols for its application in cellular imaging.

Introduction to Calcium Crimson

Calcium Crimson is a fluorescent, single-wavelength calcium indicator derived from Texas Red.^{[1][2]} It is designed for use in fluorescence microscopy and other applications requiring the detection of intracellular calcium dynamics.^[2] A key advantage of **Calcium Crimson** is its long excitation wavelength, which helps to minimize interference from cellular autofluorescence.^[1]^[3] However, a significant consideration when using this dye is its tendency to compartmentalize within cells.^[1]

Chemical Structure and Properties


Calcium Crimson is a complex organic molecule with a chemical formula of $\text{C}_{65}\text{H}_{69}\text{N}_5\text{O}_{24}\text{S}_2$. It is classified as an ammonium betaine and a sulfonamide and functions as a fluorochrome.

- IUPAC Name: 5-[[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]sulfamoyl]-2-(3-oxonia-9,23-

diazaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacos-1(27),2,4(15),5(28),13,16,18-heptaen-16-yl)benzenesulfonate

- CAS Number: 138067-54-6
- Molecular Weight: 1368.4 g/mol

Below is the 2D chemical structure of **Calcium Crimson**.

Chemical structure of Calcium Crimson

Physicochemical and Spectral Properties

Calcium Crimson is a non-ratiometric indicator, meaning its fluorescence intensity increases upon binding to Ca^{2+} with minimal shift in its emission wavelength.[2] This property makes it suitable for experiments where a single emission channel is monitored.

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Calcium Crimson**.

Table 1: Photophysical Properties

Property	Value	Notes
Excitation Maximum (Ex)	~586 - 590 nm[1][4]	In the presence of Ca^{2+}
Emission Maximum (Em)	~606 - 615 nm[1][4]	In the presence of Ca^{2+}
Molar Extinction Coefficient (ϵ)	Data not available	
Fluorescence Quantum Yield (Φ)	Data not available	

Table 2: Calcium Binding Affinity (Kd)

Condition	Kd (nM)	Notes
11.5 °C	261[5]	In vitro measurement.
39.7 °C	204[5]	Affinity increases with temperature.
pH 6.42	571[5]	In vitro measurement.
pH 7.40	269[5]	Affinity increases with pH.
22 °C, 100 mM KCl, 10 mM MOPS, pH 7.2	185[1][6]	Standard in vitro measurement conditions.

Experimental Protocols

The most common method for introducing **Calcium Crimson** into live cells is through its cell-permeant acetoxymethyl (AM) ester form. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye in the cytoplasm.

General Protocol for Cell Loading with Calcium Crimson-AM

This protocol provides a general guideline for loading adherent cells with **Calcium Crimson-AM** for fluorescence microscopy. Optimization may be required for different cell types and experimental conditions.

Materials:

- **Calcium Crimson**, AM (e.g., Thermo Fisher Scientific, Cat. No. C3018)
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Probenecid (optional, to inhibit dye extrusion)

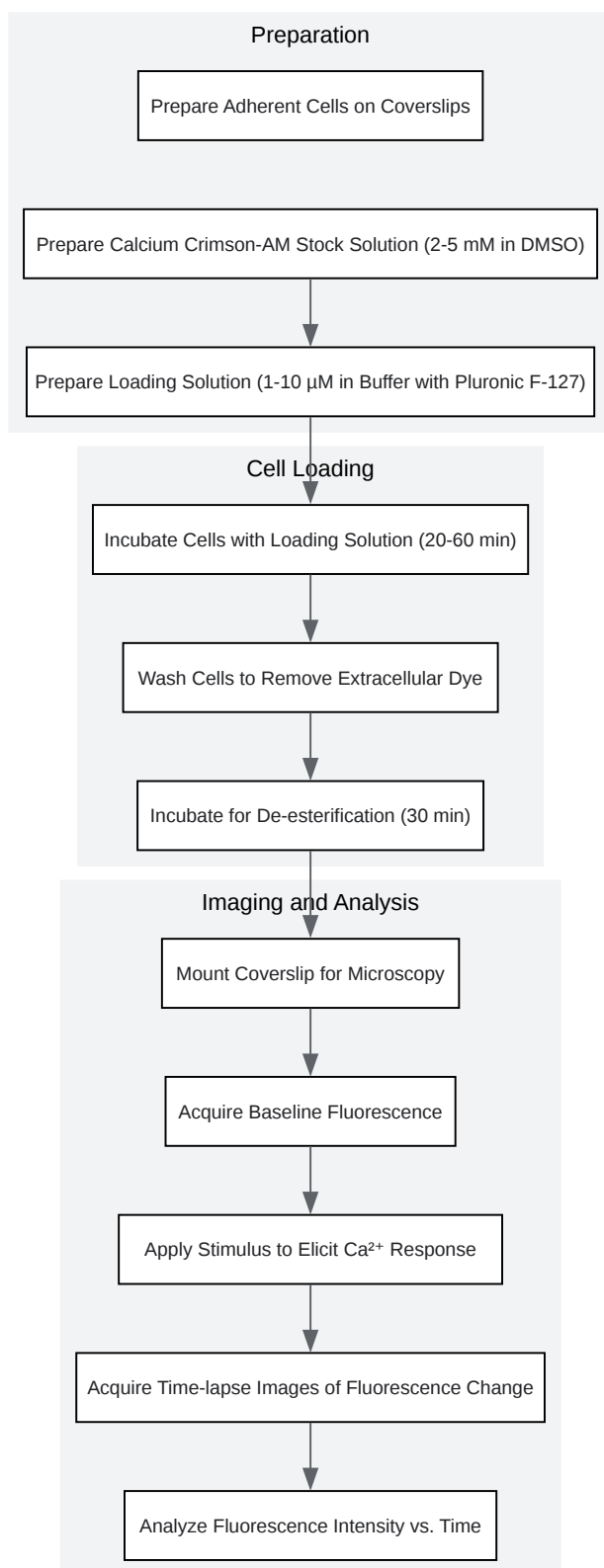
Procedure:

- Prepare Stock Solutions:
 - Prepare a 2 to 5 mM stock solution of **Calcium Crimson**, AM in anhydrous DMSO.
 - Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
- Prepare Loading Solution:
 - On the day of the experiment, dilute the **Calcium Crimson**, AM stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-10 μ M.
 - To aid in the dispersion of the AM ester in the aqueous loading solution, add an equal volume of the 20% Pluronic® F-127 solution to the **Calcium Crimson**, AM stock before diluting in buffer.
 - If dye extrusion is a concern, the loading solution can be supplemented with 1-2.5 mM probenecid.
- Cell Loading:
 - Grow adherent cells on coverslips to the desired confluency.
 - Remove the culture medium and wash the cells with the physiological buffer.
 - Add the loading solution to the cells and incubate for 20-60 minutes at room temperature or 37°C. Note: Lowering the incubation temperature may reduce dye compartmentalization.[2]
- Wash and De-esterification:
 - Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular dye.
 - Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the dye by intracellular esterases.

- Imaging:
 - Mount the coverslip onto a microscope slide or imaging chamber.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for Texas Red or similar fluorophores (Excitation: ~590 nm, Emission: ~615 nm).

Experimental Workflow for Fluorescence Microscopy

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using **Calcium Crimson-AM**.



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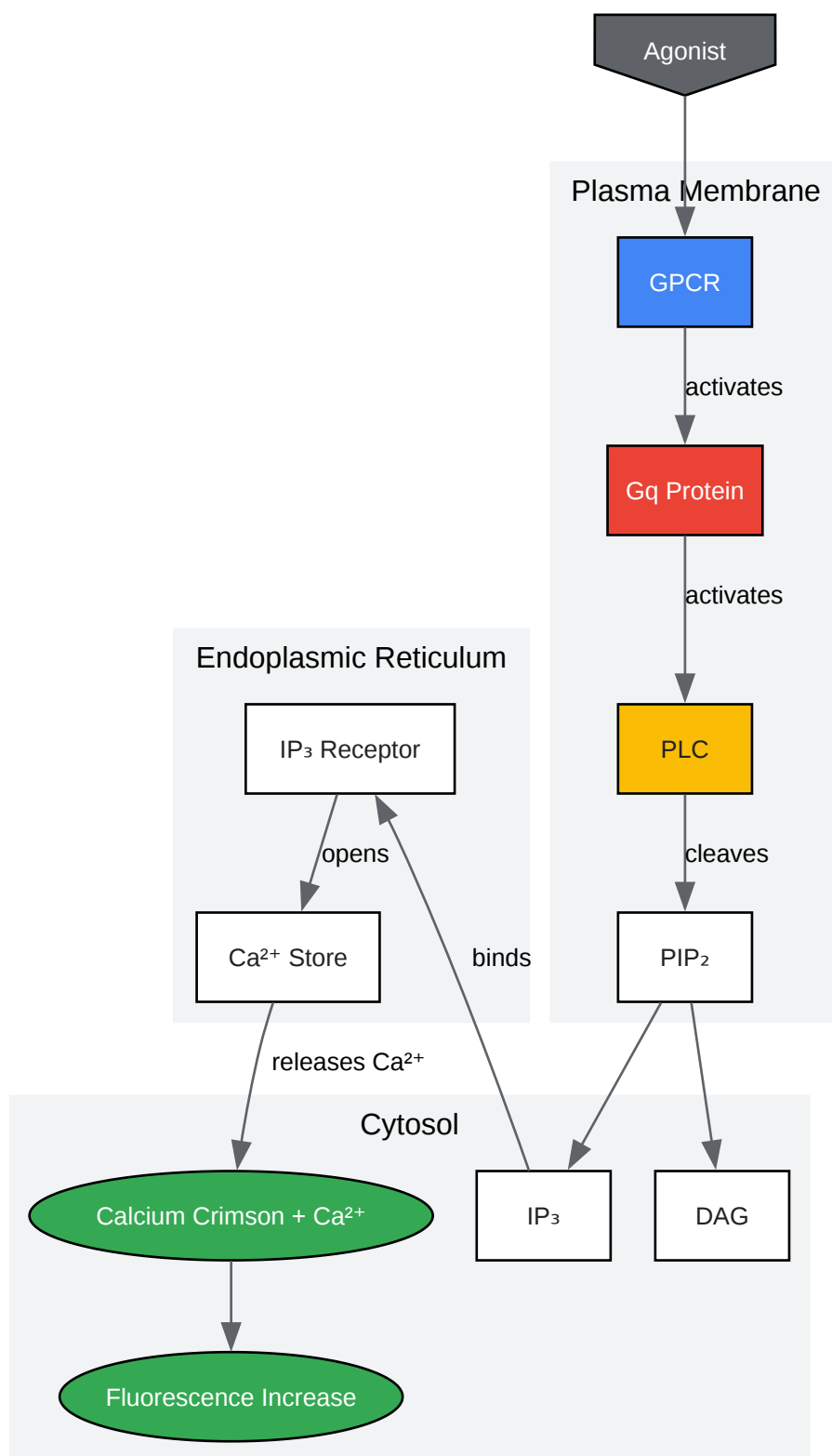
Caption: Workflow for Calcium Imaging with **Calcium Crimson-AM**.

Application in Signaling Pathway Analysis

Calcium is a ubiquitous second messenger involved in a myriad of signaling pathways. Long-wavelength indicators like **Calcium Crimson** are particularly useful for studying these pathways in cells with high autofluorescence or in multiplexing experiments with other fluorescent probes.

Gq-PLC Signaling Pathway

A common pathway that results in an increase in intracellular calcium is the Gq protein-coupled receptor (GPCR) pathway. The diagram below illustrates this pathway, where the change in intracellular Ca^{2+} can be monitored by **Calcium Crimson**.



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Caption: Gq-PLC Signaling Pathway Monitored by **Calcium Crimson**.

Important Considerations

- **Compartmentalization:** **Calcium Crimson** has a known tendency to accumulate in intracellular organelles such as mitochondria.[1] This can lead to a high background signal and may complicate the interpretation of cytosolic calcium measurements. Lowering the loading temperature can sometimes mitigate this issue.[2]
- **Photostability:** **Calcium Crimson** is reported to be more photostable than some other calcium indicators like Fluo-3.[3]
- **Calibration:** For quantitative measurements of intracellular Ca^{2+} concentrations, in situ calibration is recommended, as the dye's properties can be influenced by the intracellular environment.[1]
- **AM Ester Fluorescence:** The AM ester form of **Calcium Crimson** is fluorescent, which can be a source of error in measurements if not completely washed out or de-esterified.[6]

Conclusion

Calcium Crimson is a valuable tool for monitoring intracellular calcium dynamics, particularly in applications where long-wavelength excitation is advantageous. While its propensity for compartmentalization requires careful consideration during experimental design and data interpretation, its photostability and sensitivity make it a suitable choice for a range of qualitative and semi-quantitative calcium imaging studies.

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